molecular formula C7H12FNaO2S B13124816 Sodium (4-fluorocyclohexyl)methanesulfinate

Sodium (4-fluorocyclohexyl)methanesulfinate

Cat. No.: B13124816
M. Wt: 202.22 g/mol
InChI Key: MZHJFPRNNNXSGW-UHFFFAOYSA-M
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Description

Sodium (4-fluorocyclohexyl)methanesulfinate is an organosulfur compound that features a sodium sulfinate group attached to a 4-fluorocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (4-fluorocyclohexyl)methanesulfinate typically involves the reaction of 4-fluorocyclohexylmethanesulfonyl chloride with a sodium sulfinate source. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a polar solvent such as methanol or water. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of sodium sulfinates, including this compound, often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity. The product is typically isolated by filtration, followed by recrystallization to obtain a pure compound .

Chemical Reactions Analysis

Types of Reactions

Sodium (4-fluorocyclohexyl)methanesulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium (4-fluorocyclohexyl)methanesulfinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.

    Biology: It is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium (4-fluorocyclohexyl)methanesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, making it versatile in forming different chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • Sodium methanesulfinate
  • Sodium p-toluenesulfinate
  • Sodium benzenesulfinate
  • Sodium ethylsulfinate

Uniqueness

Sodium (4-fluorocyclohexyl)methanesulfinate is unique due to the presence of the 4-fluorocyclohexyl group, which imparts distinct chemical properties and potential biological activities compared to other sodium sulfinates. This makes it particularly valuable in specialized synthetic applications and research .

Properties

Molecular Formula

C7H12FNaO2S

Molecular Weight

202.22 g/mol

IUPAC Name

sodium;(4-fluorocyclohexyl)methanesulfinate

InChI

InChI=1S/C7H13FO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h6-7H,1-5H2,(H,9,10);/q;+1/p-1

InChI Key

MZHJFPRNNNXSGW-UHFFFAOYSA-M

Canonical SMILES

C1CC(CCC1CS(=O)[O-])F.[Na+]

Origin of Product

United States

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